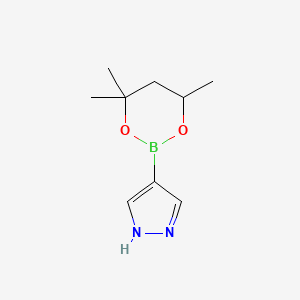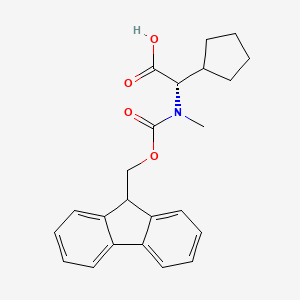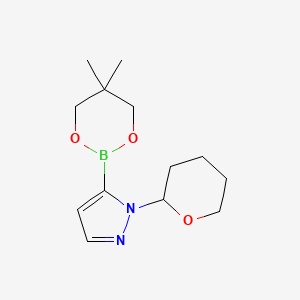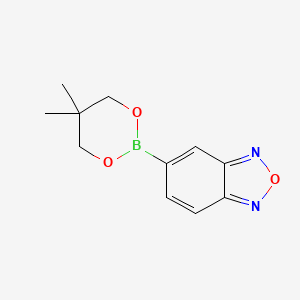
1-Methyl-3-octylimidazolium perfluorobutanesulfonate; 99%
Overview
Description
1-Methyl-3-octylimidazolium perfluorobutanesulfonate is a type of ionic liquid. It is also known by several synonyms such as OMIM PFBS, C1C8Im PFBS, OMIM ONf, 1-Methyl-3-octylimidazolium nonafluorobutanesulfonate, and 1-Methyl-3-octylimidazolium nonaflate .
Molecular Structure Analysis
The molecular formula of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate is C16H23F9N2O3S . Its molecular weight is 494.42 . More detailed structural information or analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
1-Methyl-3-octylimidazolium perfluorobutanesulfonate has a melting point of 35 °C . Its viscosity is 171 cP at 40 °C . The conductivity of this substance is 0.46 mS/cm at 40 °C .Scientific Research Applications
Thermodynamic Properties
1-Methyl-3-octylimidazolium perfluorobutanesulfonate, a type of imidazolium-based ionic liquid, has been studied for its thermodynamic properties. Research has focused on the temperature and pressure dependence of its density and derived properties like isothermal compressibility, isobaric expansivity, thermal pressure coefficient, and heat capacity. This makes it relevant in the study of physical chemistry and material science (Gardas et al., 2007).
Surface Tension and Nanosegregation
The compound's influence on surface tension and nanosegregation has been a subject of interest. Studies show that its surface tensions are considerably lower compared to non-fluorinated ionic liquids. This characteristic is pivotal in understanding the surface organization of these liquids, which has implications in various industrial applications (Luís et al., 2016).
Polymerization Processes
It has also been used as a solvent in polymerization processes, notably in the copper(I) mediated living radical polymerization of methyl methacrylate. This application highlights its potential in the field of polymer chemistry and materials engineering (Carmichael et al., 2000).
Viscosity and Electrical Conductivity
Research into the viscosity and electrical conductivity of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate under various temperature and pressure conditions has been conducted. This information is crucial for its use in applications like electrolytes in energy storage devices (Harris et al., 2006).
Nanostructured Domain Formation
The compound's role in the formation of nanostructured domains in ionic liquids has been studied, which is significant for understanding the mesoscale structure of these liquids. This knowledge is essential for developing new materials with tailored properties (Pereiro et al., 2013).
Sensor Development
It has applications in sensor technology as well, such as in the development of amplified sensors for electrochemical determinations, demonstrating its utility in analytical chemistry (Cheraghi et al., 2017).
Extraction and Separation Processes
The compound has been utilized in extractive distillation processes and in the study of vapor-liquid equilibrium, indicating its potential in chemical separation technologies (Shang et al., 2018).
Solubility and Miscibility
Studies on the solubility and miscibility of this ionic liquid in various solvents have been reported, which is essential for its application in processes like solvent extraction and chemical synthesis (Domańska, 2005).
Fuel Desulfurization
Its use in fuel desulfurization and denitrogenation processes has been explored, showing its potential in the energy sector, particularly in the purification of fossil fuels (Kędra-Królik et al., 2011).
Aggregation Behavior in Solutions
The aggregation behavior of ionic liquids containing 1-Methyl-3-octylimidazolium in aqueous solutions has been studied, providing insights into their applications in colloid and surface science (Singh & Kumar, 2007).
Safety and Hazards
This substance is not yet fully tested . Risks cannot be excluded if the product is handled inappropriately . It’s advised to avoid contact with skin or inhalation of spillage, dust, or vapor . In case of contact with eyes, rinse continuously with water for several minutes . If ingested, do not induce vomiting and seek medical attention immediately .
Mechanism of Action
Target of Action
It’s noted that this compound has applications in surface tension and also exhibits antibacterial properties .
Mode of Action
As an ionic liquid, it is known to interact with its targets in a unique way due to its special structure, which consists of a larger asymmetric organic cation and an organic or inorganic anion . This allows it to have high solubility in various organic and inorganic compounds .
Pharmacokinetics
It’s important to note that the compound is hard to degrade and can easily accumulate in the environment , which could potentially impact its bioavailability.
Result of Action
Studies have shown that similar ionic liquids can exhibit high toxicity to certain aquatic organisms, inhibiting their survivorship, body length, and reproduction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-3-octylimidazolium perfluorobutanesulfonate. For instance, it has been found that this compound is hard to degrade and can easily accumulate in the environment . This suggests that environmental persistence could potentially influence its action and efficacy.
properties
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.C4HF9O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h10-12H,3-9H2,1-2H3;(H,14,15,16)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYPBMPPFOQUMO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F9N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-(4,4,6-Trimethyl-1,3,2-dioxaborinan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B6321217.png)





